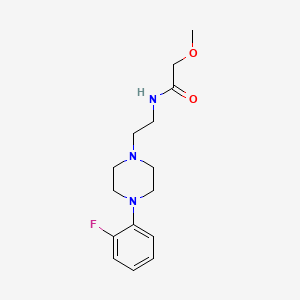

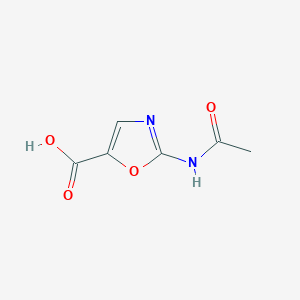

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide

The compound N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide is a derivative of the piperazine class, which is known for its pharmacological properties, particularly in the context of dopamine receptor ligands. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their binding affinity and selectivity towards dopamine receptors, such as D3 and D2 receptors , and for their potential as therapeutic agents in the context of cocaine abuse .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the preparation of arylcarboxamides with specific substituents that confer selectivity and affinity towards dopamine receptors . The synthesis process may include the formation of amide linkers, which are crucial for maintaining high binding affinities at the D3 receptor . Additionally, the synthesis of compounds with potential therapeutic applications in cocaine abuse involves the addition of substituents to the benzene ring and modifications to the propyl side chain .

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a critical role in their affinity and selectivity towards dopamine receptors. For instance, the presence of a carbonyl group in the amide linker and the second extracellular loop (E2) are important for D3 receptor binding selectivity . Structural modifications, such as the addition of methoxy or hydroxy substituents, can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the presence of different functional groups. For example, the removal of the carbonyl group in the amide linker of some piperazine derivatives dramatically reduces their binding affinities at the D3 receptor, which indicates a specific chemical interaction between the carbonyl group and the receptor . The introduction of oxygen-containing functionalities can also affect the affinity for the dopamine transporter (DAT) and the potency in inhibiting dopamine uptake .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacological profile. The introduction of hydroxyl groups in the synthesis of potential cocaine-abuse therapeutic agents is intended to form oil-soluble prodrugs suitable for depot injection, which could provide an extended-release effect . The binding profile of these compounds at various receptors, including dopamine D4 and serotonin 5-HT1A receptors, is also determined by their structural features .

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide has been investigated for its potential analgesic properties. Research has focused on compounds within this category, noting their significant analgesic activity, which could be useful in clinical settings for short surgical procedures where rapid recovery is required (Lalinde et al., 1990).

PET Imaging Studies

The compound has been explored for its role in positron emission tomography (PET) imaging studies, particularly as a 5-HT1A antagonist. This is significant for studying serotonergic neurotransmission, with applications in understanding various neuropsychiatric disorders (Plenevaux et al., 2000).

Dopamine Uptake Inhibition

Research has demonstrated the potential of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide in inhibiting dopamine uptake. This aspect is crucial for developing therapeutic agents for conditions like cocaine abuse, making it a candidate for long-acting cocaine abuse therapeutic agents (Ironside et al., 2002).

Anticonvulsant Activity

The compound has shown promise in anticonvulsant activity. This includes the synthesis of derivatives that have been evaluated for their effects in epilepsy models, indicating potential applications in the treatment of seizures and epilepsy (Obniska et al., 2015).

Antioxidant Properties

Studies have also indicated that derivatives of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide possess antioxidant properties. This opens avenues for its use in managing oxidative stress-related conditions (Malík et al., 2017).

Anti-Ischemic Activity

The compound's derivatives have been explored for their anti-ischemic activity, particularly in the context of cerebral infarction. This suggests potential therapeutic applications in stroke and related conditions (Zhong et al., 2018).

Wirkmechanismus

Target of Action

The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide interacts with its targets, the ENTs, by inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide can potentially disrupt these processes.

Result of Action

The molecular and cellular effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function . This could potentially have downstream effects on various cellular processes that depend on these functions.

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its inhibitory effects on nucleoside transporters, as well as the development of analogues with different selectivities and potencies. Additionally, more research could be done to fully understand the mechanism of action of this compound .

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-21-12-15(20)17-6-7-18-8-10-19(11-9-18)14-5-3-2-4-13(14)16/h2-5H,6-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKZJLBVLVLQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chloroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)

![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2511848.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)

![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2511859.png)

![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)